molecular formula C8H10N2S B1601559 N-methylbenzothiohydrazide CAS No. 21048-05-5

N-methylbenzothiohydrazide

Cat. No.: B1601559
CAS No.: 21048-05-5
M. Wt: 166.25 g/mol
InChI Key: JJZFQYXZSXBTEC-UHFFFAOYSA-N
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Description

N-methylbenzothiohydrazide is an organic compound with the molecular formula C8H10N2S It is a derivative of benzothiohydrazide, where a methyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylbenzothiohydrazide can be synthesized through several methods. One common approach involves the reaction of benzothiohydrazide with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

C6H5CSNHNH2+CH3IC6H5CSNHN(CH3)+HI\text{C6H5CSNHNH2} + \text{CH3I} \rightarrow \text{C6H5CSNHN(CH3)} + \text{HI} C6H5CSNHNH2+CH3I→C6H5CSNHN(CH3)+HI

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-methylbenzothiohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted benzothiohydrazides depending on the reagents used.

Scientific Research Applications

N-methylbenzothiohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of N-methylbenzothiohydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include inhibition of enzyme activity or modification of protein structures.

Comparison with Similar Compounds

N-methylbenzothiohydrazide can be compared with other similar compounds such as:

    Benzothiohydrazide: The parent compound without the methyl group.

    N-ethylbenzothiohydrazide: A similar compound with an ethyl group instead of a methyl group.

    N-methylbenzohydrazide: A related compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness: this compound is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. The methyl group also influences its solubility and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methylbenzenecarbothiohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZFQYXZSXBTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480425
Record name N-methylbenzothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21048-05-5
Record name N-methylbenzothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromobenzene (1.6 g, 10 mmol) was added into 25 ml anhydrous THF solution containing magnesium powder (0.3 g, 12.5 mmol), and refluxed for 2 hr. After it was cooled, the clear reaction solution was added into carbon disulfide (1 ml, 16.8 mmol) at 0° C., and stirred for 30 min at rt. The resulting mixture was then added into methylhydrazine (1.6 ml, 30 mmol) at 0° C., and stirred for another 2 hours. To this solution was added water (15 ml) and extracted with EtOAc (30 ml×3). The organic solution was concentrated to minimum volume, and subjected to silica gel column chromatography (eluant: 1:3-1:1 ethyl acetate: hexanes) to give thiobenzoic acid N-methyl hydrazide (0.72 g, total yield: 48%). 1H NMR (CDCl3) δ 3.3 (s, 3H), 6.0 (s, 2H), 7.3-7.4 (m, 5H); ESMS calcd (C8H10N2S): 166.1; found: 167.1 (M+H)+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methylbenzothiohydrazide
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N-methylbenzothiohydrazide
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N-methylbenzothiohydrazide
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N-methylbenzothiohydrazide
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N-methylbenzothiohydrazide
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N-methylbenzothiohydrazide

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